2-Bromo-6-methoxy-4-methylphenol
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Overview
Description
2-Bromo-6-methoxy-4-methylphenol is an organic compound with the molecular formula C8H9BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methoxy-4-methylphenol typically involves the bromination of 6-methoxy-4-methylphenol. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, at a controlled temperature to ensure selective bromination at the 2-position . The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous bromination processes. This involves the accurate measurement and mixing of bromine and 6-methoxy-4-methylphenol, followed by controlled addition to a reactor. The reaction mixture is maintained at a specific temperature and stirred continuously to ensure complete reaction and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methoxy-4-methylphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted phenols with various functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 6-methoxy-4-methylphenol by replacing the bromine atom with hydrogen.
Scientific Research Applications
2-Bromo-6-methoxy-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methoxy-4-methylphenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its phenolic structure, which can scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylphenol: Similar structure but lacks the methoxy group at the 6-position.
2-Methoxy-4-methylphenol: Similar structure but lacks the bromine atom at the 2-position.
4-Methylguaiacol: Contains a methoxy group and a methyl group but lacks the bromine atom.
Uniqueness
2-Bromo-6-methoxy-4-methylphenol is unique due to the presence of both a bromine atom and a methoxy group on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9BrO2 |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-bromo-6-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4,10H,1-2H3 |
InChI Key |
SVTTWWUPRPXUDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)O)OC |
Origin of Product |
United States |
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